molecular formula C18H20BrNO3S B12182031 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B12182031
M. Wt: 410.3 g/mol
InChI Key: QLSCZIVCXPGQMA-UHFFFAOYSA-N
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a bromine atom, a propoxy group, and a benzenesulfonyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution, where a propyl halide reacts with the corresponding hydroxybenzenesulfonyl derivative.

    Sulfonylation: The final step involves the sulfonylation of the indole core with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
  • 1-(4-bromo-3-propoxybenzenesulfonyl)piperidine

Uniqueness

1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the bromine and sulfonyl groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20BrNO3S

Molecular Weight

410.3 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C18H20BrNO3S/c1-3-10-23-18-12-15(8-9-16(18)19)24(21,22)20-13(2)11-14-6-4-5-7-17(14)20/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

QLSCZIVCXPGQMA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br

Origin of Product

United States

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